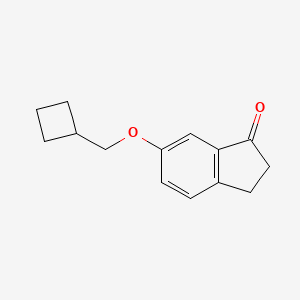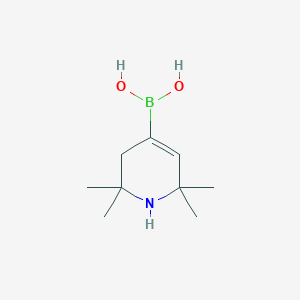
5-(2-メトキシエトキシ)ピリジン-3-ボロン酸
説明
5-(2-Methoxyethoxy)pyridine-3-boronic acid is a useful research compound. Its molecular formula is C8H12BNO4 and its molecular weight is 197 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methoxyethoxy)pyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyethoxy)pyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦クロスカップリング反応
この化合物は、有機合成における炭素-炭素結合形成に重要な役割を果たす鈴木・宮浦クロスカップリング反応において重要な役割を果たします。 様々なハロゲン化物や擬似ハロゲン化物とカップリングするボロン系パートナーとして作用し、医薬品や農薬に多く見られるビアリール構造の形成につながります .
プロト脱ボロン化研究
合成化学の分野では、プロト脱ボロン化プロセスはボロン酸エステルからボロン部分を除去するために不可欠です。 この化合物は、特に活性化されていないアルキルおよび第一級アルキルボロン酸エステルではあまり調査されていないプロト脱ボロン化のメカニズムを研究するために使用できます .
酵素およびキナーゼ阻害剤の開発
ボロン酸は、酵素の活性部位と相互作用する能力があるため、酵素阻害剤の設計によく使用されます。5-(2-メトキシエトキシ)ピリジン-3-ボロン酸は、酵素およびキナーゼ阻害剤として機能する新しい治療薬の開発に使用できます .
蛍光分子の合成
この化合物は、蛍光分子の合成の出発物質として役立ちます。 例えば、アントラセンベースのビスピリジン配位子を合成するために使用でき、これは、センシングやイメージングの潜在的な用途を持つ蛍光性M2L4型カプセルの構築に不可欠です .
有機合成ビルディングブロック
ボロン酸の安定性と反応性は、有機合成において優れたビルディングブロックとなります。5-(2-メトキシエトキシ)ピリジン-3-ボロン酸は、多くの医薬品に不可欠な成分である、より大きな有機骨格にピリジン部分を導入するために使用できます .
作用機序
In the Suzuki-Miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
生化学分析
Biochemical Properties
5-(2-Methoxyethoxy)pyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function as a catalyst and in the modulation of biochemical pathways .
Cellular Effects
The effects of 5-(2-Methoxyethoxy)pyridine-3-boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, 5-(2-Methoxyethoxy)pyridine-3-boronic acid can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-(2-Methoxyethoxy)pyridine-3-boronic acid exerts its effects through several mechanisms. It can bind to biomolecules via its boronic acid group, forming reversible covalent bonds with diols and other nucleophiles. This binding can inhibit or activate enzymes, depending on the context. For example, it can inhibit proteases by binding to their active sites, preventing substrate access. Additionally, 5-(2-Methoxyethoxy)pyridine-3-boronic acid can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Methoxyethoxy)pyridine-3-boronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 5-(2-Methoxyethoxy)pyridine-3-boronic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of 5-(2-Methoxyethoxy)pyridine-3-boronic acid vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration ranges. Understanding these dosage effects is crucial for optimizing the use of 5-(2-Methoxyethoxy)pyridine-3-boronic acid in research and therapeutic applications .
Metabolic Pathways
5-(2-Methoxyethoxy)pyridine-3-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound can inhibit certain dehydrogenases, affecting the production of NADH and other critical metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-(2-Methoxyethoxy)pyridine-3-boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects. Understanding the transport and distribution of 5-(2-Methoxyethoxy)pyridine-3-boronic acid is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of 5-(2-Methoxyethoxy)pyridine-3-boronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to modulate metabolic pathways. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
特性
IUPAC Name |
[5-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6,11-12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBPUDJOSTZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681902 | |
| Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015229-31-8 | |
| Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)

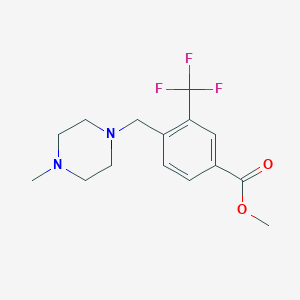
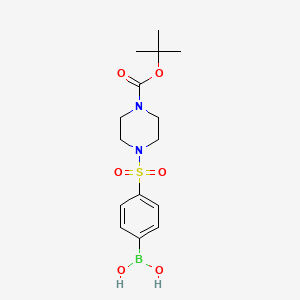
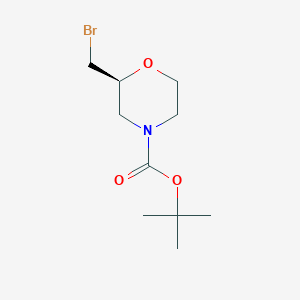
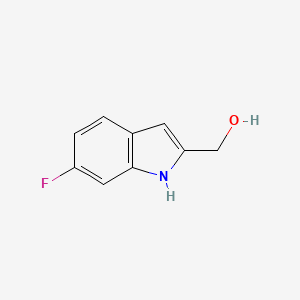
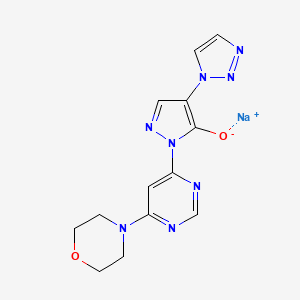

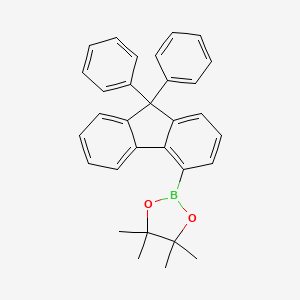
![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)
![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)
